[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine
Description
This compound is a tertiary amine featuring two pyrazole-derived substituents. The first substituent is a (1-ethyl-1H-pyrazol-4-yl)methyl group, where the pyrazole ring is substituted with an ethyl group at the N1 position. The second substituent, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl, adds a methyl group at the C3 position of the pyrazole ring. The molecular formula is C₁₃H₂₀N₅ (calculated molecular weight: 246.34 g/mol).
Properties
Molecular Formula |
C13H21N5 |
|---|---|
Molecular Weight |
247.34 g/mol |
IUPAC Name |
N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1-(1-ethylpyrazol-4-yl)methanamine |
InChI |
InChI=1S/C13H21N5/c1-4-17-9-12(7-15-17)6-14-8-13-10-18(5-2)16-11(13)3/h7,9-10,14H,4-6,8H2,1-3H3 |
InChI Key |
GPTJUVDINQHFRR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNCC2=CN(N=C2C)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of Pyrazole Rings: The pyrazole rings can be synthesized through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.
Alkylation: The ethyl groups are introduced via alkylation reactions using ethyl halides in the presence of a base such as potassium carbonate.
Methylene Bridge Formation: The two pyrazole rings are connected through a methylene bridge by reacting with formaldehyde and a secondary amine under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can significantly improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methylene bridge can be substituted with various functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol.
Substitution: Alkyl halides, acyl chlorides, potassium carbonate.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Functionalized pyrazole derivatives with various substituents.
Scientific Research Applications
[(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, analgesic, and antimicrobial properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Material Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways within the cell.
Biological Activity
The compound [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine is a complex organic molecule characterized by the presence of two pyrazole rings linked by a methylamine moiety. Pyrazoles are known for their diverse biological activities, and the specific structure of this compound suggests potential applications in medicinal chemistry, particularly in anti-inflammatory, analgesic, and antimicrobial domains.
Chemical Structure and Properties
The chemical formula for this compound is , indicating a molecular weight of approximately 205.26 g/mol. The unique arrangement of substituents on the pyrazole rings enhances its lipophilicity, which may influence its pharmacokinetic properties and biological interactions.
Synthesis Methods
Synthesis of [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves multi-step organic synthesis techniques. Common methods include:
- Nucleophilic Substitution : Utilizing alkylation reactions with appropriate pyrazole derivatives.
- Reagents : Common reagents include bases like sodium hydride or potassium carbonate, and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate reactions.
Antimicrobial Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant antimicrobial activity. For instance, a related pyrazole compound demonstrated antifungal potency against various strains, with inhibition zones ranging from 12 to 16 mm against fungi like Aspergillus niger and Penicillium digitatum . The alpha-amylase inhibition activity was also evaluated, showing promising results that surpassed the positive control acarbose .
Anti-inflammatory and Analgesic Effects
Computational predictions using the Prediction of Activity Spectra for Substances (PASS) program suggest that this compound may possess anti-inflammatory and analgesic properties. Similar pyrazole derivatives have been documented to inhibit inflammatory pathways effectively, indicating potential therapeutic applications in treating conditions like arthritis or chronic pain .
Case Study 1: Glycine Transporter Inhibition
A related study focused on a glycine transporter 1 (GlyT1) inhibitor derived from pyrazole structures showed high inhibitory activity (IC50 = 1.8 nM) against GlyT1, indicating that modifications in pyrazole derivatives can lead to enhanced pharmacological effects . This suggests that the compound could also be explored for its potential as a GlyT1 inhibitor.
Case Study 2: Alpha-Amylase Inhibition
Research evaluating alpha-amylase inhibition demonstrated that compounds structurally similar to [(1-ethyl-1H-pyrazol-4-yl)methyl][(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amine exhibited IC50 values significantly lower than acarbose, suggesting strong potential in managing diabetes through carbohydrate metabolism modulation .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | IC50 Values |
|---|---|---|---|
| Acarbose | N/A | Alpha-amylase Inhibitor | 260 mg/mL |
| Pyrazole Derivative A | (Similar structure) | Antifungal | 12–16 mm zone |
| Pyrazole Derivative B | (Similar structure) | GlyT1 Inhibitor | 1.8 nM |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
A comparative analysis with structurally related pyrazole-containing amines highlights key distinctions:
| Compound Name | Molecular Formula | Molecular Weight | Amine Type | Substituents | Purity | Key References |
|---|---|---|---|---|---|---|
| Target Compound | C₁₃H₂₀N₅ | 246.34 | Tertiary | Two pyrazole-methyl groups | 95% | |
| (1-Ethyl-3-methyl-1H-pyrazol-4-yl)methylamine | C₇H₁₂N₃ | 141.19 | Primary | Single pyrazole-methyl group | 95% | |
| N-[(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methyl]ethanamine | C₉H₁₆N₃ | 154.24 | Secondary | Pyrazole-methyl and ethyl groups | 95% | |
| (1-Ethyl-1H-pyrazol-4-yl)methylamine | C₇H₁₃N₃ | 139.20 | Secondary | Pyrazole-methyl and methyl groups | 95% |
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (246.34 g/mol) and bulky substituents likely reduce solubility in polar solvents compared to smaller amines like (1-ethyl-1H-pyrazol-4-yl)methylamine (139.20 g/mol) .
- Melting Points : Tertiary amines often exhibit higher melting points than primary/secondary analogs due to reduced hydrogen bonding. For instance, N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine melts at 104–107°C ; the target compound may exceed this range.
Functional Group Impact
- Tertiary Amines : Lack N–H bonds, limiting hydrogen bonding but enhancing lipophilicity. This property is critical for membrane permeability in drug design.
- Pyrazole Rings : The electron-rich aromatic systems may engage in π-π stacking or coordinate with metal ions, as seen in supramolecular chemistry applications ().
Purity and Characterization
All listed compounds are typically purified to ≥95% purity, verified via chromatography (e.g., ) and spectroscopic methods (¹H/¹³C NMR, HRMS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
